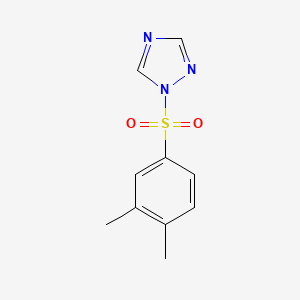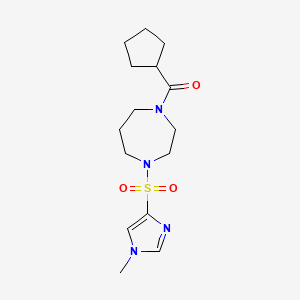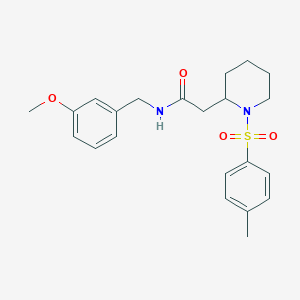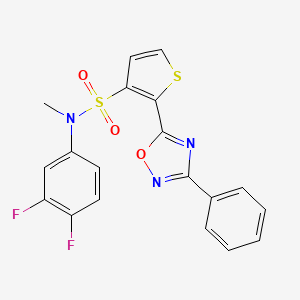
1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione” is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared by Oktay et al. for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Molecular Structure Analysis
The structure of pyrrolidine-2,5-dione derivatives is characterized by a five-membered pyrrolidine ring . The ring is non-planar due to a phenomenon called “pseudorotation”, which contributes to the stereochemistry of the molecule . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine-2,5-dione derivatives are diverse and depend on the specific derivative and its functional groups . For instance, 3-chloro-1-aryl pyrrolidine-2,5-diones were evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Aplicaciones Científicas De Investigación
Synthesis of N-Mannich Bases and Anticonvulsant Properties :A library of 28 new 1,3-substituted pyrrolidine-2,5-dione derivatives was synthesized as potential anticonvulsant agents. Notably, a compound identified as N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione showed significant activity in various seizure models and was found to potentially act by blocking neuronal voltage-sensitive sodium and L-type calcium channels (Rybka et al., 2017).
Crystallographic and Spectroscopic Analysis :The structural details of a new mannich base 1-(morpholino(phenyl)methyl)pyrrolidine-2,5-dione were elucidated using spectroscopic and crystallographic methods. This detailed analysis provided insights into the molecular conformation and stability of the compound, highlighting its significance in the field of chemical research (Rajeswari et al., 2010).
Role in Biodegradable Material Preparation :Morpholine-2,5-dione derivatives are utilized as cyclic monomers in the synthesis of biodegradable materials. The paper discussed various synthesis methods for these derivatives and their copolymers, emphasizing their potential applications in the medical field, especially in drug delivery and gene carriers (Yu, 2015).
Inhibitory Effect on Carbon Steel Corrosion :New 1H-pyrrole-2,5-dione derivatives were synthesized and assessed for their corrosion inhibitory properties on carbon steel in a hydrochloric acid medium. These derivatives demonstrated effective corrosion inhibition, suggesting their potential utility in industrial applications (Zarrouk et al., 2015).
Anticancer Properties of Hybrid Compounds :Pyrazoline-substituted pyrrolidine-2,5-dione hybrids were synthesized and evaluated for anticancer efficacy. These compounds showed remarkable cytotoxic effects and promising in vivo tumor regression, indicating their potential as potent anticancer agents (Tilekar et al., 2020).
Direcciones Futuras
The future directions in the research of pyrrolidine-2,5-dione derivatives could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization, and by investigating the influence of steric factors on biological activity .
Mecanismo De Acción
Mode of Action
A related pyrrolidine-2,5-dione derivative has been shown to inhibit tubulin polymerization, which is significant in the development of cancer drugs .
Biochemical Pathways
It’s worth noting that the inhibition of tubulin polymerization is a key mechanism in the action of many anticancer drugs .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
A related pyrrolidine-2,5-dione derivative exhibited potent anti-hcc activity (ic50 value of 2082 μM) against human HCC HepG2 cells .
Action Environment
It’s worth noting that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-8-1-2-9(14)12(8)7-10(15)11-3-5-16-6-4-11/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYYZFIUHBSSOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2685432.png)




![N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2685441.png)


![3,7,9-trimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2685448.png)

![1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2685450.png)
![5-[(3,4-dichlorobenzyl)sulfanyl]-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2685451.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide](/img/structure/B2685455.png)